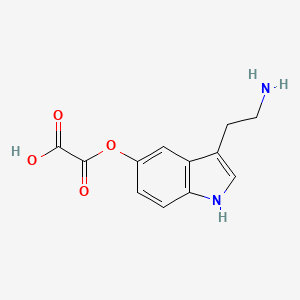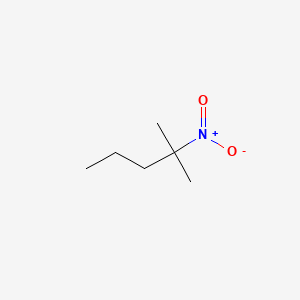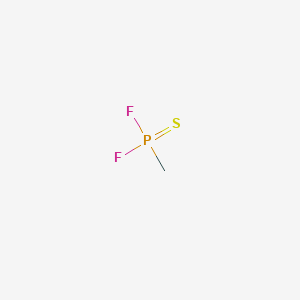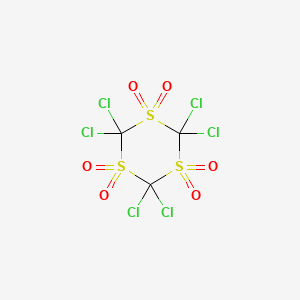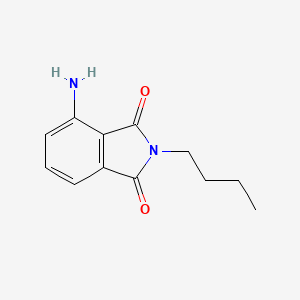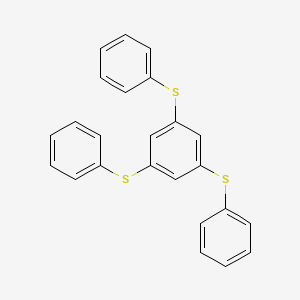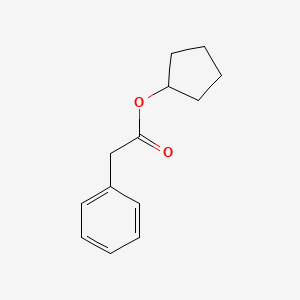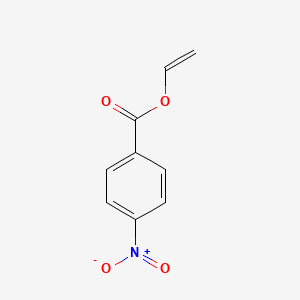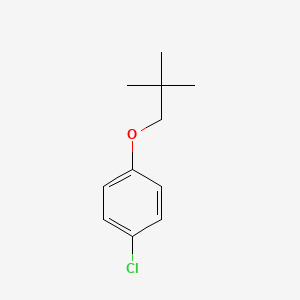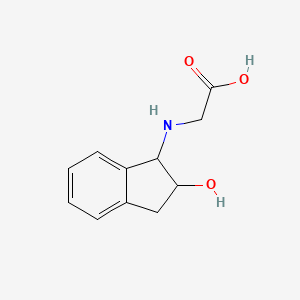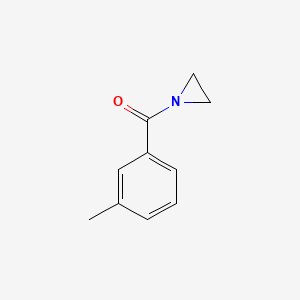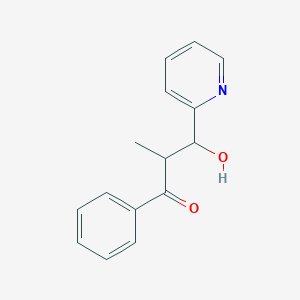
3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-2-yl)propan-1-one is an organic compound with the molecular formula C15H15NO2. It is characterized by the presence of a hydroxyl group, a methyl group, a phenyl group, and a pyridin-2-yl group attached to a propan-1-one backbone. This compound is known for its diverse applications in various fields, including medicinal chemistry and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-2-yl)propan-1-one typically involves the condensation of pyridin-2-carbaldehyde with acetophenone in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl and pyridin-2-yl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.
Major Products:
Oxidation: Formation of 3-oxo-2-methyl-1-phenyl-3-(pyridin-2-yl)propan-1-one.
Reduction: Formation of 3-hydroxy-2-methyl-1-phenyl-3-(pyridin-2-yl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-2-yl)propan-1-one has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to inflammation, microbial growth, and cellular signaling.
Comparaison Avec Des Composés Similaires
- 2-Hydroxy-2-methyl-1-phenyl-1-propanone
- 1-Phenyl-2-methyl-2-hydroxypropanone
- 2-Methyl-3-phenyl-3-oxopropan-2-ol
Comparison: 3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-2-yl)propan-1-one is unique due to the presence of the pyridin-2-yl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that lack the pyridin-2-yl moiety, resulting in variations in reactivity, stability, and biological activity .
Propriétés
Numéro CAS |
5325-67-7 |
|---|---|
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
3-hydroxy-2-methyl-1-phenyl-3-pyridin-2-ylpropan-1-one |
InChI |
InChI=1S/C15H15NO2/c1-11(14(17)12-7-3-2-4-8-12)15(18)13-9-5-6-10-16-13/h2-11,15,18H,1H3 |
Clé InChI |
BHXNDOUULLDMJT-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC=CC=N1)O)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


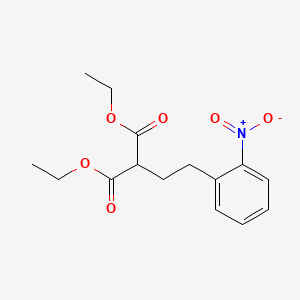
![3-thia-10-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B14743888.png)
![4-[Diazo(phenyl)methyl]benzonitrile](/img/structure/B14743890.png)
